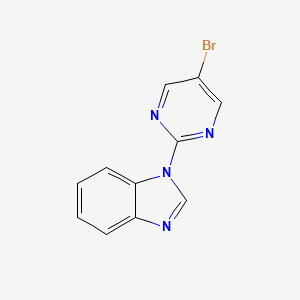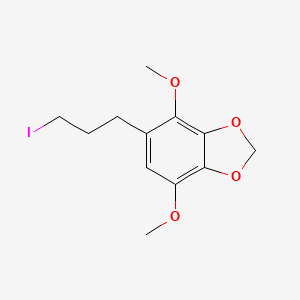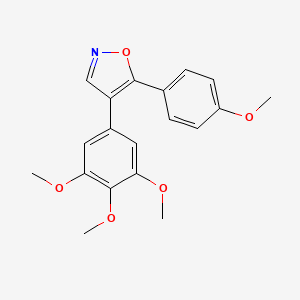
4-Amino-2-bromo-6-(propan-2-yl)pyridine-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-bromo-6-(propan-2-yl)pyridine-3,5-dicarbonitrile is a heterocyclic organic compound with a pyridine ring substituted with amino, bromo, isopropyl, and dicarbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-bromo-6-(propan-2-yl)pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method starts with the bromination of 2-isopropylpyridine, followed by nitrile formation and subsequent amination. The reaction conditions often include:
Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or light to introduce the bromine atom.
Nitrile Formation: Using cyanogen bromide or other nitrile-forming reagents under basic conditions.
Amination: Introducing the amino group via nucleophilic substitution using ammonia or an amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-bromo-6-(propan-2-yl)pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The nitrile groups can be reduced to amines or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Using organometallic reagents like Grignard reagents or organolithium compounds.
Major Products
Oxidation: Formation of nitro derivatives or other oxidized products.
Reduction: Formation of primary amines or other reduced forms.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-Amino-2-bromo-6-(propan-2-yl)pyridine-3,5-dicarbonitrile is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound can be used to study the effects of pyridine derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as pharmaceuticals. The presence of multiple functional groups allows for the design of molecules with specific biological activities, such as enzyme inhibition or receptor modulation.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and dyes. Its reactivity and functional groups make it suitable for various applications, including coatings and electronic materials.
Mechanism of Action
The mechanism of action of 4-Amino-2-bromo-6-(propan-2-yl)pyridine-3,5-dicarbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The amino and nitrile groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-chloro-6-(propan-2-yl)pyridine-3,5-dicarbonitrile: Similar structure but with a chlorine atom instead of bromine.
4-Amino-2-bromo-6-methylpyridine-3,5-dicarbonitrile: Similar structure but with a methyl group instead of isopropyl.
4-Amino-2-bromo-6-(propan-2-yl)pyridine-3-carbonitrile: Similar structure but with only one nitrile group.
Uniqueness
4-Amino-2-bromo-6-(propan-2-yl)pyridine-3,5-dicarbonitrile is unique due to its specific combination of functional groups, which provides distinct reactivity and potential applications. The presence of both nitrile groups and the isopropyl group offers a balance of hydrophilic and hydrophobic properties, making it versatile for various chemical and biological applications.
Properties
Molecular Formula |
C10H9BrN4 |
|---|---|
Molecular Weight |
265.11 g/mol |
IUPAC Name |
4-amino-2-bromo-6-propan-2-ylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C10H9BrN4/c1-5(2)9-6(3-12)8(14)7(4-13)10(11)15-9/h5H,1-2H3,(H2,14,15) |
InChI Key |
OUVSFOJUBKXPFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C(C(=C1C#N)N)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(1-phenyl-1H-pyrazol-5-yl)sulfamoyl]phenyl}cyclohexanecarboxamide](/img/structure/B11054092.png)
![1,5-Bis{[dimethyl(oxido)-lambda~6~-sulfanylidene]amino}anthracene-9,10-dione](/img/structure/B11054093.png)

![6-(1-phenyl-1H-pyrazol-4-yl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11054103.png)


![N~3~-Benzyl-1-[(4-chloroanilino)methyl]-4-(4-fluorophenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide](/img/structure/B11054124.png)
![5-(2,6-dichlorophenyl)-2-(methylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B11054129.png)
![2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-8,9,10,11,12,13-hexahydrocycloocta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11054136.png)
![6-(2,3-dimethoxyphenyl)-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione](/img/structure/B11054153.png)
![Ethyl 5-{3-[(4-fluorobenzyl)amino]-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11054165.png)
![ethyl 5-[1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11054166.png)


